![molecular formula C7H4F3NO4S B6596999 Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- CAS No. 2149597-47-5](/img/structure/B6596999.png)
Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro-
Vue d'ensemble
Description
Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro-: is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential applications. This compound features a benzene ring substituted with a difluoromethyl sulfonyl group, a fluorine atom, and a nitro group, making it a versatile molecule in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution of difluoromethyl sulfonyl benzene with appropriate reagents under transition metal-free conditions . This method allows for the late-stage functionalization of the benzene ring, making it a valuable approach in organic synthesis.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group on the benzene ring can undergo reduction reactions to form various amine derivatives.
Reduction: The difluoromethyl sulfonyl group can participate in reduction reactions, leading to the formation of difluoromethylated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups onto the benzene ring.
Applications De Recherche Scientifique
Chemistry: Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- is used as a building block in organic synthesis, particularly in the development of fluorinated compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of fluorinated groups on biological activity and molecular interactions .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties, such as increased stability and reactivity .
Mécanisme D'action
The mechanism of action of Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- involves its interaction with molecular targets through its functional groups. The difluoromethyl sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The fluorine atom and nitro group also play a role in modulating the compound’s chemical behavior and biological activity.
Comparaison Avec Des Composés Similaires
- Difluoromethyl phenyl sulfone
- Difluoromethyl 2-pyridyl sulfone
- Ethyl bromodifluoroacetate
Uniqueness: Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both a difluoromethyl sulfonyl group and a nitro group on the benzene ring makes it a versatile compound in various chemical reactions and applications.
Propriétés
IUPAC Name |
4-(difluoromethylsulfonyl)-1-fluoro-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO4S/c8-5-2-1-4(3-6(5)11(12)13)16(14,15)7(9)10/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZBROOVPCRWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901205038 | |
| Record name | Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2149597-47-5 | |
| Record name | Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2149597-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 4-[(difluoromethyl)sulfonyl]-1-fluoro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901205038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


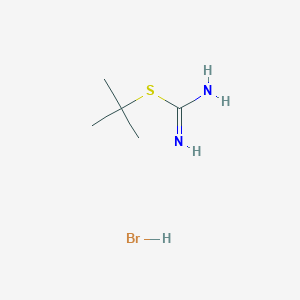
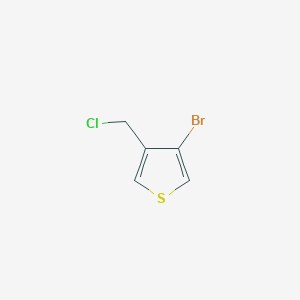
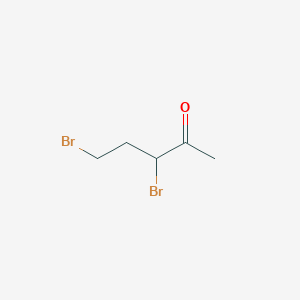
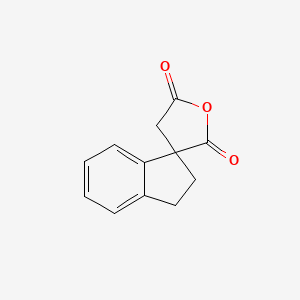
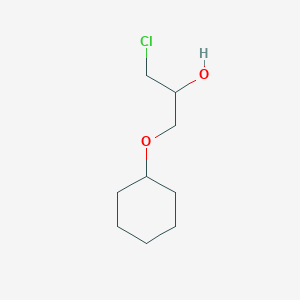


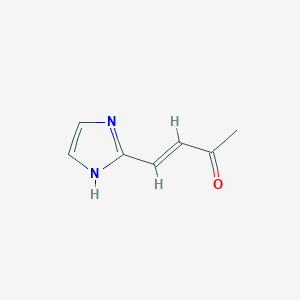
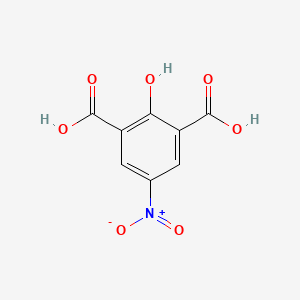
![4-Ethoxycarbonyl-4,5,6,7-tetrahydro-benzo[d]thiazole](/img/structure/B6596992.png)


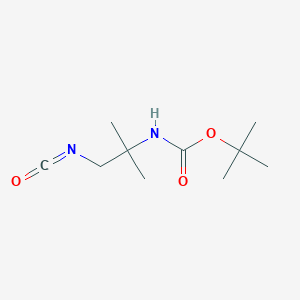
![6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine](/img/structure/B6597023.png)
